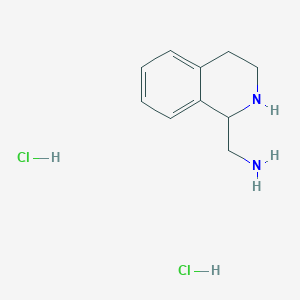

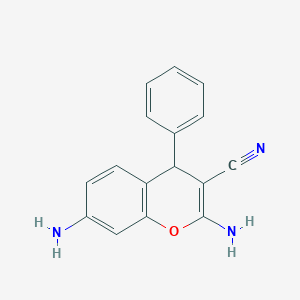

![molecular formula C10H10N4S B1305782 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile CAS No. 86691-41-0](/img/structure/B1305782.png)

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The hydrazino group attached to the propanenitrile moiety indicates the presence of a hydrazine functional group linked to a carbon triple bond (nitrile group), suggesting potential reactivity and applications in chemical synthesis.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored in various studies. For instance, derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile have been synthesized and evaluated for their anti-inflammatory properties, with the nitrogen of the hydrazino group playing a crucial role in their activity . Additionally, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a closely related compound, has been achieved through reactions involving ethyl 2-benzothiazolecarboxylate or 2-bromoacetylbenzothiazole, indicating the versatility of benzothiazole derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, as seen in the synthesis of Ru(II) complexes containing hydrazinylbenzothiazole ligands. These complexes exhibit distorted octahedral geometries around the ruthenium ion and bidentate N^N coordination modes for the hydrazine ligand, as confirmed by X-ray analyses and DFT calculations . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile reacts with diazonium salts to form hydrazones, which can cyclize into different heterocyclic compounds upon heating . Similarly, 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole undergoes ring closure reactions with urea and carbon disulphide to yield triazolo derivatives . These reactions demonstrate the reactivity of the hydrazino group and its utility in synthesizing diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be inferred from their structural features and reactivity. For instance, the presence of the hydrazino group and nitrile functionality suggests potential for hydrogen bonding and polar interactions. NMR spectral studies of some 2-(benzothiazol-2-yl)hydrazine derivatives have provided insights into their solution and solid-state structures, which are important for understanding their chemical behavior and interactions with biological targets .

未来方向

Benzothiazoles, including 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile, are biologically active and industrially demanded compounds . Their synthesis methods are being developed based on commercially available reagents and the principles of green chemistry . These compounds play a special role in the design of biologically active compounds, which may be useful for developing new drugs and materials .

属性

IUPAC Name |

3-[amino(1,3-benzothiazol-2-yl)amino]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-6-3-7-14(12)10-13-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGRBQHJJOBWPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N(CCC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386538 |

Source

|

| Record name | 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile | |

CAS RN |

86691-41-0 |

Source

|

| Record name | 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

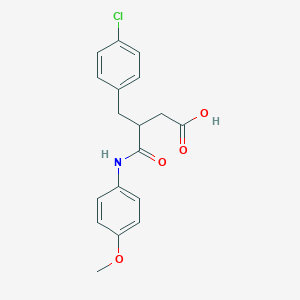

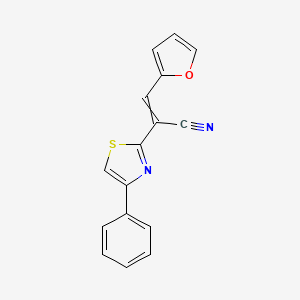

![1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305707.png)

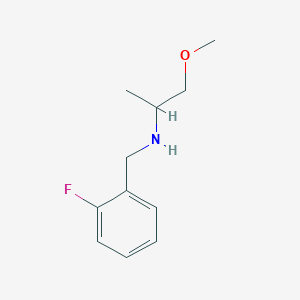

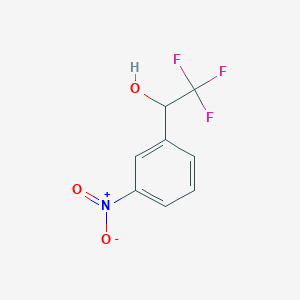

![3-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1305708.png)

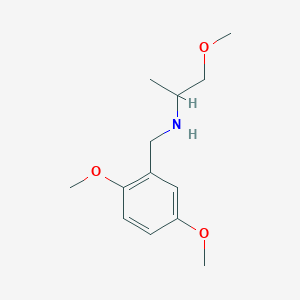

![4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride](/img/structure/B1305717.png)

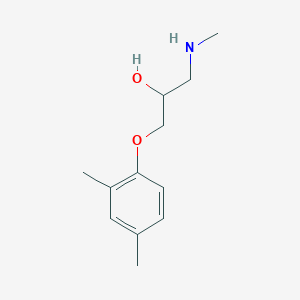

![Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1305721.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride](/img/structure/B1305732.png)